molecular formula C13H13NO3 B12630284 1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one

1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one

Cat. No.: B12630284
M. Wt: 231.25 g/mol
InChI Key: DBOGACBXPRHPMU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of compounds known as 3-hydroxypyridin-4-ones, which have been investigated for their potential as inhibitors of histone demethylases, such as those in the LSD1 and JmjC families . The mechanism of action for these compounds often involves chelating metal ions, like iron, at the active site of these enzymes, which is crucial for their catalytic activity . By inhibiting these demethylases, such compounds can modulate gene expression, leading to altered cell proliferation and differentiation. This makes them valuable tools for probing epigenetic mechanisms and their role in various disease models. Research into analogs of this compound has shown promise in inhibiting the proliferation of cancer cells, including those associated with breast and prostate cancers, highlighting its potential as a candidate for the development of novel antineoplastic agents . The structure-activity relationship (SAR) of this chemotype suggests that substitutions on the phenyl ring, such as the ethoxy group at the para position, can significantly influence its biological activity and physicochemical properties . Researchers can utilize this compound for in vitro studies to further explore epigenetic pathways and cellular processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-hydroxypyridin-4-one

InChI

InChI=1S/C13H13NO3/c1-2-17-11-5-3-10(4-6-11)14-8-7-12(15)13(16)9-14/h3-9,16H,2H2,1H3

InChI Key

DBOGACBXPRHPMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=C2)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 4 Ethoxyphenyl 3 Hydroxypyridin 4 One and Analogs

Established Synthetic Routes to the 3-Hydroxypyridin-4-one Core Structure

The foundational 3-hydroxypyridin-4-one (3,4-HOPO) ring system is a versatile scaffold in medicinal chemistry. nih.gov Its synthesis is well-documented, with primary routes originating from readily available 3-hydroxypyran-4-ones. Depending on the desired substituents and reaction efficiency, chemists can employ either multi-step or single-step strategies.

Multi-step Synthetic Strategies from 3-Hydroxypyran-4-ones (e.g., Maltol (B134687), Ethyl Maltol)

A common and effective route to N-substituted 3-hydroxypyridin-4-ones involves a multi-step pathway starting from pyran-4-ones like maltol or ethyl maltol. nih.govwikipedia.org This strategy is often preferred when dealing with primary amines that are bulky or less reactive, as it can lead to higher yields compared to single-step methods. kcl.ac.uk

The key feature of this approach is the protection of the 3-hydroxyl group of the starting pyranone. nih.gov Benzylation is a frequently used protection strategy, where the hydroxyl group of maltol is converted to a benzyl (B1604629) ether. nih.govnih.gov This is typically achieved by reacting maltol with benzyl chloride in the presence of a base like sodium hydroxide. nih.govnih.gov

Once the hydroxyl group is protected, the resulting 3-(benzyloxy)pyran-4-one is reacted with a primary amine. nih.govnih.gov This reaction converts the pyranone ring into the desired pyridinone ring. The final step is the deprotection of the 3-hydroxyl group, commonly accomplished through hydrogenolysis using a palladium on carbon (Pd/C) catalyst, to yield the final 3-hydroxypyridin-4-one derivative. nih.gov This three-step process—protection, reaction with an amine, and deprotection—provides a reliable method for synthesizing a wide range of HPO ligands. nih.gov

Table 1: Example of a Multi-Step Synthesis Pathway

Step Reactants Reagents/Conditions Product
1. Protection Maltol, Benzyl chloride Sodium hydroxide, Methanol, Reflux 2-Methyl-3-(benzyloxy)pyran-4-one
2. Ring Conversion Protected Maltol, Primary Amine (R-NH₂) Base (e.g., NaOH), Ethanol (B145695)/Water, Stirring at 40-45°C 1-Substituted-3-(benzyloxy)pyridin-4-one

| 3. Deprotection | Benzylated Pyridinone | 5% Pd/C, H₂, HCl | 1-Substituted-3-hydroxypyridin-4-one |

This table illustrates a general multi-step pathway derived from procedures described in the literature. nih.govnih.gov

Single-step Condensation Reactions with Primary Amines

For certain primary amines, particularly less sterically hindered ones, the 3-hydroxypyridin-4-one core can be synthesized in a single step. nih.govresearchgate.net This method involves the direct reaction of a 3-hydroxypyran-4-one, such as maltol, with a primary amine. nih.govresearchgate.net The reaction is typically carried out by refluxing the pyranone with the amine in a suitable solvent system. researchgate.net

The success and yield of this direct condensation are highly dependent on the nature of the amine and the reaction conditions. For instance, the reaction of maltol with short-chain primary alkyl amines in water can proceed efficiently. nih.gov However, yields tend to be significantly lower for bulkier alkyl amines. nih.gov For aryl amines, the reaction is often performed under acidic conditions to facilitate the nucleophilic attack of the amine on the pyranone ring. nih.govnih.gov This one-pot method offers a more streamlined approach, though its applicability is more limited than the multi-step route. nih.gov

Introduction of N-Substituents (e.g., 4-Ethoxyphenyl Group) at Position 1

The introduction of the N-substituent is a critical step that defines the final compound, such as 1-(4-ethoxyphenyl)-3-hydroxypyridin-4-one. This is achieved by reacting the pyranone precursor (e.g., maltol) with the corresponding primary amine, in this case, 4-ethoxyaniline.

The general method for introducing an N-aryl substituent involves the condensation reaction between a 3-hydroxypyran-4-one and an aryl amine. nih.govnih.gov Unlike reactions with alkyl amines which may be performed under basic conditions (typically with a protected hydroxyl group), the synthesis with aryl amines is effectively carried out under acidic conditions without the need for hydroxyl protection. nih.govnih.gov The reaction to form this compound would thus involve refluxing maltol with 4-ethoxyaniline in an acidified solvent mixture, such as water and ethanol with HCl. researchgate.net This direct approach leverages the nucleophilicity of the aryl amine to attack the pyranone ring, leading to the formation of the N-substituted pyridinone.

Mechanistic Insights into Pyridinone Ring Formation (e.g., Michael-type Addition)

The conversion of a 3-hydroxypyran-4-one to a 3-hydroxypyridin-4-one is understood to proceed through a well-defined mechanism. The process begins with a Michael-type addition reaction. nih.govnih.gov In this first step, the primary amine acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system within the pyranone ring. nih.govyoutube.com

This nucleophilic attack is followed by a sequence of ring-opening and ring-closure events. After the initial Michael addition, the pyranone ring opens up. Subsequently, the nitrogen atom attacks one of the carbonyl groups in the acyclic intermediate, leading to the formation of the six-membered pyridinone ring with the elimination of a water molecule. nih.gov The presence of an unprotected 3-hydroxyl group can sometimes complicate the reaction, potentially undergoing a Michael-type reaction itself under basic conditions, which is why protection strategies are often employed. nih.gov

Optimization of Reaction Conditions for Improved Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-hydroxypyridin-4-one derivatives. Several factors have been identified that significantly influence the outcome of the synthesis.

Protection of the 3-Hydroxyl Group : As mentioned, protecting the 3-hydroxyl function, often with a benzyl group, can substantially improve yields, particularly when using bulky amines. kcl.ac.uk Yields for protected pyranones were reported in the range of 53-84%, compared to 3-40% for unprotected ones in some studies. kcl.ac.uk

pH Control : The pH of the reaction medium is critical. For the synthesis involving aryl amines, acidic conditions are generally required to facilitate the reaction. nih.govnih.gov In contrast, reactions with alkyl amines using a protected pyranone are often carried out under basic conditions. nih.govnih.gov

Solvent Choice : The choice of solvent, such as water, ethanol, or mixtures thereof, can affect reaction rates and yields. nih.govresearchgate.net

Temperature and Reaction Time : These parameters are adjusted based on the reactivity of the specific amine and pyranone used. Reactions are often carried out at reflux temperature for several hours to ensure completion. nih.govresearchgate.net

Table 2: Factors for Optimizing 3-Hydroxypyridin-4-one Synthesis

Parameter Condition/Strategy Rationale/Effect
3-OH Group Protection (e.g., Benzylation) Prevents side reactions; improves yields, especially with bulky amines. kcl.ac.uk
pH Acidic (for aryl amines) Facilitates nucleophilic attack by the less basic aryl amine. nih.govnih.gov
pH Basic (for alkyl amines) Used with protected pyranones to drive the ring conversion. nih.govnih.gov

| Amine Structure | Less bulky amines | Generally give higher yields in single-step reactions. nih.govkcl.ac.uk |

Strategies for Further Derivatization and Scaffold Modification

The 3-hydroxypyridin-4-one scaffold is amenable to a wide range of further modifications, allowing for the fine-tuning of its chemical and biological properties. nih.govkcl.ac.uk These strategies enable the creation of a diverse library of analogs.

Substitution at Ring Positions : The pyridinone ring can be functionalized at various positions. For example, kojic acid can be used as a starting material to introduce substituents at the 6-position. kcl.ac.uk

Modification of the N-Substituent : The substituent at the N-1 position, introduced from the primary amine, can be designed to contain other functional groups. For instance, starting with 3-aminobenzoic acid allows for the synthesis of derivatives with a carboxylic acid group on the N-phenyl ring, which can then be further converted into esters or hydrazides. nih.govnih.gov

Polymer Conjugation : The scaffold can be incorporated into polymers. This has been achieved by synthesizing hydroxypyridinone monomers containing a polymerizable group (like an acrylamide) and then copolymerizing them to create iron-binding resins. kcl.ac.uknih.gov

Cross-Coupling Reactions : The 3-hydroxyl group can be converted into a triflate, which then serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or other groups at the 3-position. mdpi.com

These derivatization strategies highlight the versatility of the 3-hydroxypyridin-4-one core structure for developing new compounds with tailored properties. nih.govkcl.ac.uk

Advanced Spectroscopic and Structural Elucidation of 1 4 Ethoxyphenyl 3 Hydroxypyridin 4 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the precise connectivity of atoms in 1-(4-ethoxyphenyl)-3-hydroxypyridin-4-one can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The ethoxy group on the phenyl ring would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The aromatic protons of the 4-ethoxyphenyl ring would appear as two distinct doublets, indicative of a para-substituted benzene (B151609) ring. The protons on the pyridin-4-one ring are also expected to produce unique signals. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a separate signal. The spectrum would be expected to show signals for the ethoxy group carbons, the carbons of the phenyl ring, and the carbons of the 3-hydroxypyridin-4-one moiety. The carbonyl carbon of the pyridin-4-one ring typically appears at a downfield chemical shift.

A representative table of expected NMR data is provided below.

¹H-NMR Data ¹³C-NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
1.40 (t, 3H)-OCH₂CH14.5-OCH₂C H₃
4.10 (q, 2H)-OCH ₂CH₃63.8-OC H₂CH₃
7.00 (d, 2H)Ar-H115.0Ar-C
7.50 (d, 2H)Ar-H122.0Ar-C
6.50 (d, 1H)Pyridinone-H110.0Pyridinone-C
7.80 (d, 1H)Pyridinone-H140.0Pyridinone-C
9.50 (s, 1H)-OH145.0Pyridinone-C-OH
158.0Ar-C-O
175.0C=O

Note: The chemical shifts are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within its structure. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the pyridin-4-one ring is anticipated to appear as a strong, sharp peak around 1640 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethoxy group would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and hydroxyl groups would likely be found in the 1250-1000 cm⁻¹ region. researchgate.netnist.govunsri.ac.id

A summary of expected IR absorption bands is presented in the table below.

IR Data
Wavenumber (cm⁻¹) Assignment
3200-3600 (broad)O-H stretch
3000-3100Aromatic C-H stretch
2850-2980Aliphatic C-H stretch
~1640C=O stretch (pyridinone)
~1600, ~1500Aromatic C=C stretch
1240-1260Aryl-O stretch (ether)
1040-1050Alkyl-O stretch (ether)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₃NO₃), the molecular weight is 231.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 231. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of the ethoxy group, cleavage of the bond between the phenyl ring and the nitrogen atom, and various rearrangements of the pyridinone ring. researchgate.netnist.govunsri.ac.id

A table of potential major fragments is shown below.

Mass Spectrometry Data
m/z Value Possible Fragment
231[M]⁺ (Molecular Ion)
202[M - C₂H₅]⁺
186[M - OCH₂CH₃]⁺
121[C₆H₄OCH₂CH₃]⁺
111[C₅H₄NO₂]⁺

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

A hypothetical set of crystallographic data is presented below.

Crystallographic Data
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~13.1
β (°)~105
Volume (ų)~1080
Z4

Coordination Chemistry of 3 Hydroxypyridin 4 One Ligands: a Focus on Metal Chelation Research

Ligand Properties and Chelation Modes of 3-Hydroxypyridin-4-ones

The efficacy of 3-hydroxypyridin-4-ones as metal chelators is rooted in their distinct molecular structure and electronic properties. These characteristics dictate how they interact with and bind to metal ions.

3-Hydroxypyridin-4-one derivatives, including 1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one, function as classic bidentate ligands. nih.govnih.gov Chelation occurs through the deprotonated oxygen atoms of the 3-hydroxy and 4-keto groups. nih.gov This arrangement forms a stable, five-membered chelate ring with a coordinated metal ion. This bidentate nature allows three ligand molecules to wrap around a single hexacoordinate metal ion, such as iron(III), forming a highly stable 3:1 octahedral complex. researchgate.netkcl.ac.uk The coordination is strong and selective, driven by the favorable geometry and the nature of the oxygen donor atoms.

The substituents on the pyridinone ring significantly modulate the ligand's electronic properties, which in turn affects its acidity (pKa) and metal-binding affinity. researchgate.netresearchgate.net The pKa value, representing the acidity of the 3-hydroxyl group, is a critical parameter. A lower pKa value facilitates chelation at lower pH values.

The nature of the substituent at the N1 position is particularly influential. Electron-withdrawing groups tend to decrease the pKa of the 3-hydroxyl group, while electron-donating groups increase it. The 4-ethoxyphenyl group on this compound is expected to influence the electron density of the pyridinone ring through inductive and resonance effects, thereby affecting its pKa values and donor properties. Modifications to the side chains can have a profound impact on partition coefficient, absorbability, and iron-binding capacity. researchgate.net

Table 1: pKa Values of Selected 3-Hydroxypyridin-4-one Derivatives This table illustrates the effect of different substituents on the acidity of the 3-hydroxyl group. Data for this compound is not available in the provided search results, but the table demonstrates the general principle.

CompoundpKa
1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone)9.8
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one9.2
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one9.9

Complexation with Biologically Relevant Transition Metal Ions

The ability of 3-hydroxypyridin-4-ones to selectively bind essential or toxic metal ions is the cornerstone of their research interest. Their interactions with iron and vanadium are particularly well-studied.

3-Hydroxypyridin-4-ones exhibit a remarkably high and selective affinity for the ferric iron (Fe³⁺) ion. nih.govnih.govresearchgate.net This strong interaction is crucial for their application as iron chelators in conditions of iron overload. researchgate.net The efficiency of an iron chelator is often quantified by its pFe³⁺ value. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under specific total ligand and iron concentrations, providing a standardized measure of iron-binding affinity under biologically relevant conditions. kcl.ac.uk

Ligands with high pFe³⁺ values show great promise in their ability to sequester iron in vivo. nih.gov The introduction of different substituents can significantly enhance these values. For example, adding a 1'-hydroxyalkyl group at the 2-position has been shown to improve pFe³⁺ values considerably compared to the benchmark compound Deferiprone. nih.gov The high affinity for Fe³⁺ ensures that these ligands can effectively compete for and remove iron from biological stores. nih.gov

Table 2: pFe³⁺ Values of Selected 3-Hydroxypyridin-4-one Derivatives This table provides a comparison of the iron(III) binding affinities for various HPO ligands.

CompoundpFe³⁺ Value
1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone)19.4
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.4
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.5
1,6-dimethyl-3-hydroxy-4-(1H)-pyridinone-2-carboxy-(N-methyl)-amide hydrochloride (CP502)21.7

In addition to iron, 3-hydroxypyridin-4-ones are capable of complexing with other hard metal ions, including vanadium. nih.gov Vanadium typically exists in aqueous solutions as the pentavalent vanadate anion (e.g., HVO₄²⁻ or H₂VO₄⁻). mdpi.com The chelation of vanadium by HPO ligands follows similar principles to that of iron, involving coordination through the hard oxygen donor atoms.

Studies on related pyridinone ligands like 1,2-dimethyl-3-hydroxy-4(1H)-pyridinonate (dhp) have shown they form stable complexes with the oxidovanadium(IV) cation ([VIVO]²⁺). nih.gov The strong coordination leads to high biological stability. nih.gov The ability to form stable, often neutral, complexes facilitates the extraction of vanadium from aqueous solutions into an organic phase. This principle is applied in hydrometallurgical processes for vanadium recovery, where selective complexation allows for its separation from other metal ions. nih.govmdpi.com The specific parameters for the complexation and extraction of vanadium with this compound would depend on factors such as pH, ligand concentration, and the organic solvent used.

The coordination chemistry of 3-hydroxypyridin-4-ones with transition metals is largely governed by the Hard and Soft Acids and Bases (HSAB) theory. libretexts.org The oxygen donor atoms of the HPO ligand are classified as "hard" bases. Consequently, they exhibit a strong preference for binding with "hard" acids, which are typically small, highly charged metal ions. researchgate.netlibretexts.org

Biologically relevant transition metal ions such as Fe³⁺ and V⁵⁺ (or the related [VIVO]²⁺ cation) are hard acids, which explains the high stability of their complexes with HPO ligands. researchgate.netnih.gov The formation of a five-membered chelate ring provides significant thermodynamic stability, a phenomenon known as the chelate effect. This inherent selectivity for hard metal ions makes 3-hydroxypyridin-4-ones less likely to interact with softer, borderline metal ions like Cu²⁺ when a hard metal like Fe³⁺ is present, although stable copper complexes can still be formed. nih.govmdpi.com This selectivity is a critical feature for potential therapeutic applications, as it minimizes the disruption of other essential metal ion balances.

Solution Chemistry of Metal-Pyridinone Complexes

The solution chemistry of metal complexes with 3-hydroxypyridin-4-one ligands is characterized by the formation of stable chelate complexes, particularly with hard metal ions such as Fe(III), Al(III), Ga(III), and to a lesser extent, with borderline metal ions like Cu(II) and Zn(II). mdpi.comkcl.ac.uk The chelation occurs through the deprotonated oxygen atoms of the 3-hydroxyl and 4-keto groups, forming a stable five-membered ring with the metal center.

The stoichiometry of the resulting complexes in solution is highly dependent on the pH and the metal-to-ligand ratio. For trivalent metal ions like Fe(III), which have a coordination number of six, bidentate 3-hydroxypyridin-4-one ligands typically form complexes with ligand-to-metal ratios of 1:1, 2:1, and 3:1. kcl.ac.uk At physiological pH, the fully coordinated 3:1 complex often predominates, provided there is a sufficient excess of the ligand. kcl.ac.uk

For instance, studies with the clinically used iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) show that it forms 3:1 complexes with iron at a pH of 7.4. kcl.ac.uk Spectrophotometric and potentiometric titrations are common techniques used to study these equilibria in solution. mdpi.commdpi.com The formation of these complexes is often accompanied by distinct changes in the UV-Vis absorption spectra, which can be used to monitor the complexation process as a function of pH. mdpi.com

The solution chemistry with divalent metal ions, such as Cu(II), also leads to the formation of stable complexes. Potentiometric analysis of 1,2-dimethyl-3-hydroxypyridin-4-one and its 1,2-diethyl analog with Cu(II) revealed the formation of 2:1 ligand-to-metal complexes that are dominant at physiological pH. nih.gov Between pH 6 and 7, an equilibrium exists with approximately equal amounts of the 1:1 and 2:1 complexes. nih.gov

The substituents on the pyridinone ring, such as the 4-ethoxyphenyl group in this compound, can influence the lipophilicity and electronic properties of the ligand, which in turn may affect the stability and solution behavior of the metal complexes. However, the fundamental coordination chemistry is expected to be dictated by the 3-hydroxypyridin-4-one core.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with 3-hydroxypyridin-4-one ligands is a thermodynamically favorable process, characterized by high stability constants. researchgate.net The thermodynamic stability is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. researchgate.net This high affinity is a key reason for the interest in these compounds for applications such as chelation therapy. nih.gov

A useful parameter for comparing the efficacy of different chelators at physiological pH is the pM value, which is the negative logarithm of the free metal ion concentration under defined conditions (typically pH 7.4, [Metal]total = 1 µM, and [Ligand]total = 10 µM). mdpi.comnih.gov A higher pM value indicates a greater affinity of the ligand for the metal ion. nih.gov For Fe(III), 3-hydroxypyridin-4-ones exhibit high pFe³⁺ values, signifying their strong iron-binding capabilities. researchgate.net

The thermodynamic stability of these complexes is influenced by the nature of both the metal ion and the ligand. The high affinity for hard metal ions like Fe(III) and Al(III) is consistent with the hard and soft acids and bases (HSAB) theory, as the oxygen donor atoms of the hydroxypyridinone are hard bases. mdpi.com

While extensive kinetic data for the formation of these complexes is not always readily available, the ability of these ligands to rapidly bind metals in aqueous media is a noted characteristic. acs.org The rate of complex formation can be crucial for therapeutic applications, where rapid sequestration of toxic metal ions is desired. The determination of thermodynamic equilibrium constants for complexes with slow kinetics requires ensuring that sufficient time is allowed for the system to reach equilibrium. kcl.ac.uk

The following tables summarize the thermodynamic stability constants for various metal complexes with representative 3-hydroxypyridin-4-one ligands, providing a comparative view of their metal-binding affinities.

Table 1: Stability Constants (log β) of Metal Complexes with Selected 3-Hydroxypyridin-4-one Ligands

LigandMetal Ionlog β₃Reference
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)Fe³⁺37.4 kcl.ac.uk
DeferiproneAl³⁺32.6 kcl.ac.uk
DeferiproneGa³⁺35.8 kcl.ac.uk

Table 2: pM Values for Metal Complexes with 3-Hydroxypyridin-4-one Ligands at pH 7.4

LigandMetal IonpMReference
DeferiproneFe³⁺19.3 mdpi.com
Amide-amino-carboxylic derivative (L2)Fe³⁺19.3 mdpi.com
Amide-amino-carboxylic derivative (L2)Zn²⁺6.2 mdpi.com

In Vitro and Biochemical Investigations of Biological Activities of 3 Hydroxypyridin 4 One Derivatives

Enzymatic Inhibition Studies and Mechanistic Research

The core structure of 3-hydroxypyridin-4-one, featuring a bidentate chelation site, makes it an effective inhibitor of various metalloenzymes. Research has focused on understanding the specific interactions and structural requirements for potent and selective inhibition.

Tyrosinase Enzyme Inhibition: Mechanistic Insights and Structural Modulators

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. nih.gov Its inhibition is a key target for cosmetics and food industries. nih.govrsc.org The 3-hydroxypyridin-4-one ring can chelate the copper ions in the tyrosinase active site, forming the basis of its inhibitory action. nih.gov

Kinetic studies have revealed that derivatives can act as different types of inhibitors. For instance, one 3-hydroxypyridin-4-one derivative containing a benzohydrazide (B10538) group was identified as a competitive inhibitor. rsc.org The mechanism often involves the 3-hydroxy-4-keto moiety chelating the copper ions within the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern inhibitory potency.

Aryl Group Substitution: The nature and position of substituents on an aryl group attached to the pyridinone core significantly influence anti-tyrosinase activity. nih.govresearchgate.net The introduction of a hydroxyl group at the para-position of a phenyl ring, for example, can lead to a significant increase in inhibitory effect, which is attributed to its structural similarity to L-tyrosine, the natural substrate of tyrosinase. nih.govresearchgate.net

Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as a furan (B31954) ring, has been shown to produce potent tyrosinase inhibitors. tandfonline.com

Alkyl Substitution: It has been established that alkyl substitution at the 2-position of the pyridinone ring can minimize the interaction with tyrosinase, a strategy to reduce this specific side effect when designing these compounds for other therapeutic targets like iron chelation. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected 3-Hydroxypyridin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent IC₅₀ (µM) Inhibition Type Source
Derivative 6b 4-OH-3-OCH₃ phenyl 25.82 Not Specified nih.gov
Derivative 6i Benzohydrazide 25.29 Competitive rsc.org
Derivative 5h Furan ring 8.94 Not Specified tandfonline.com
Kojic Acid (Control) - 16.68 Not Specified tandfonline.com

Catechol-O-methyltransferase (COMT) Inhibition: Biochemical Implications for Neurotransmitter Metabolism

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic breakdown of catecholamine neurotransmitters like dopamine. wikipedia.orgparkinsonsdisease.net Its inhibition is a therapeutic strategy in Parkinson's disease to prevent the peripheral metabolism of levodopa, thereby increasing its bioavailability to the brain. nih.govparkinson.org

The 3-hydroxypyridin-4-one scaffold is an isostere of the catechol ring found in natural COMT substrates but is not typically O-methylated by the enzyme. nih.gov This makes it an attractive core for designing non-nitrocatechol COMT inhibitors. nih.govnih.gov In vitro studies using porcine liver COMT have confirmed that a series of synthetic 3-hydroxypyridin-4-ones act as inhibitors, with IC₅₀ values in the micromolar range. nih.govnih.gov While not as potent as established nitrocatechol inhibitors like entacapone (B1671355) and tolcapone, these compounds serve as important leads for developing new inhibitors with potentially better side-effect profiles. nih.gov

SAR studies on these derivatives have shown that benzyl (B1604629) substitution on the 3-hydroxypyridin-4-one moiety yields the most potent COMT inhibition within the tested series. nih.gov

Table 2: In Vitro COMT Inhibition by 3-Hydroxypyridin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound Series Key Structural Feature IC₅₀ Range (µM) Most Potent IC₅₀ (µM) Source
Synthetic 3-HPs Varied substitutions 4.55 - 19.8 4.55 nih.govnih.gov
Entacapone (Reference) Nitrocatechol - 0.00047 nih.gov
Tolcapone (Reference) Nitrocatechol - 0.0068 nih.gov

HIV-1 Integrase Inhibition: Molecular Basis of Antiviral Activity

Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is a viral enzyme essential for inserting the viral DNA into the host cell's genome, making it a validated target for antiviral drugs. nih.govnih.gov The active site of IN contains divalent metal ions (Mg²⁺) that are critical for its catalytic function. Inhibitors often work by chelating these metal ions, disrupting the enzyme's activity. nih.gov

The 3-hydroxypyridin-4-one core, with its metal-chelating capabilities, has been explored for the design of HIV-1 IN inhibitors. nih.gov Structurally related scaffolds, such as 3-hydroxypyrimidine-2,4-diones, have been validated as IN inhibitor scaffolds. nih.gov The molecular basis of their antiviral activity lies in the ability of the hydroxy-keto functionality to bind to the metal ions in the IN active site, thereby blocking the strand transfer step of the integration process. nih.govnih.gov Favorable molecular fingerprints for IN inhibitors often include nitrogen-oxygen heterocycles like pyridine (B92270) rings. nih.gov

Histone Lysine (B10760008) Demethylase (KDM) Inhibition: Epigenetic Modulatory Potential

Histone lysine demethylases (KDMs) are epigenetic regulators that remove methyl groups from histone proteins, influencing gene expression. nih.gov Many KDMs, particularly those with a JmjC domain, are iron (Fe²⁺) and α-ketoglutarate-dependent oxygenases, making them susceptible to inhibition by metal chelators. nih.govnih.gov

Research has identified that Deferiprone, a simple 3-hydroxypyridin-4-one derivative, acts as a pan-selective inhibitor against a subfamily of KDMs (including KDM2A, 2B, 5C, 6A, 7A, and 7B). nih.gov The mechanism of action is the chelation of the catalytic Fe²⁺ ion in the enzyme's active site. nih.gov This discovery has established the 3-hydroxypyridin-4-one scaffold as a new chemical framework for developing KDM inhibitors for potential use in cancer therapy. nih.govnih.gov Further synthetic modifications, such as creating triazole-containing derivatives, have been explored to enhance this inhibitory activity. nih.gov

Table 3: KDM6A Inhibition by Selected 3-Hydroxypyridin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound Type Concentration (µM) % Inhibition of KDM6A Source
Deferiprone (DFP) Not specified Low micromolar IC₅₀ nih.gov
Triazole Derivative 1a 10 96 nih.gov
Triazole Derivative 1b 10 100 nih.gov
Triazole Derivative 1c 10 100 nih.gov
Triazole Derivative 2a 10 100 nih.gov

Antioxidant Activity Assessment: Mechanisms of Free Radical Scavenging

Reactive oxygen species (ROS) and free radicals contribute to oxidative stress, a process implicated in cellular damage. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. The 3-hydroxypyridin-4-one scaffold possesses intrinsic antioxidant properties due to its chemical structure. nih.gov

The primary mechanisms for the antioxidant activity of these derivatives include:

Free Radical Scavenging: The most common method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.govnih.gov The presence of a labile hydrogen atom is key to this radical scavenging ability. nih.gov

Metal Ion Chelation: By chelating pro-oxidant metal ions like Fe²⁺, 3-hydroxypyridin-4-one derivatives can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov The ortho-hydroxypyridinone ring forms stable complexes with iron cations, inhibiting their redox activity. nih.gov

Studies evaluating various derivatives have demonstrated significant free radical scavenging activity, often reported as EC₅₀ or IC₅₀ values from the DPPH assay. rsc.orgnih.gov For instance, a series of derivatives with benzyl hydrazide substitutions showed EC₅₀ values ranging from 0.039 to 0.389 mM. rsc.org Theoretical studies using density functional theory (DFT) have also been employed to investigate the chemical reactivity and mechanisms of these compounds as radical scavengers. nih.govmdpi.comresearchgate.net

Table 4: Antioxidant Activity of Selected 3-Hydroxypyridin-4-one Derivatives (DPPH Assay) This table is interactive. You can sort and filter the data.

Compound Series Key Structural Feature EC₅₀ (mM) Source
Benzyl Hydrazide Derivatives Varied substitutions 0.039 - 0.389 rsc.org
N¹-H Hydroxypyridinones Varied substitutions Noted as best scavengers in their series nih.gov

Antibacterial Research: Siderophore-Mediated Delivery and Cellular Mechanism

The unique iron-chelating ability of 3-hydroxypyridin-4-ones (HPOs) positions them as ideal candidates for siderophore-mediated drug delivery, a "Trojan horse" strategy to overcome antibiotic resistance in bacteria. nih.govnih.govresearchgate.net This approach involves linking an antibacterial agent to a siderophore, a small molecule that bacteria use to acquire iron. The bacterium actively transports the siderophore-drug conjugate across its outer membrane, unwittingly delivering the toxic payload. nih.govnih.gov

Research has demonstrated that conjugates using 3-hydroxypyridin-4(1H)-ones as siderophores can effectively transport cargo across the outer membranes of Gram-negative pathogens. nih.gov However, mechanistic studies have revealed that the cargo is primarily released and accumulated in the periplasm, rather than being translocated into the cytosol. nih.gov This finding explains why this strategy is particularly effective for antibiotics that act on the cell wall or cell membrane, as opposed to those with cytoplasmic targets. nih.gov The uptake of these conjugates is dependent on siderophore-dependent iron transport pathways and specific 3-hydroxypyridin-4(1H)-ones siderophore receptors. nih.gov For instance, a conjugate of a 3-hydroxy-pyridin-4(1H)-one with isobavachalcone, a compound typically ineffective against Gram-negative bacteria, was shown to enhance antibacterial activity against Pseudomonas aeruginosa. nih.govresearchgate.net

The cellular mechanism of action for many antibacterial agents, including phenolic compounds with structural similarities to HPOs, involves the disruption of the bacterial cytoplasmic membrane. mdpi.com This disruption is often attributed to the accumulation of hydrophobic groups within the lipid bilayer, which can interfere with lipid-protein interactions and increase membrane permeability. mdpi.com This leads to the leakage of intracellular components and can cause a loss of membrane integrity, ultimately resulting in cell death. mdpi.comnih.gov Studies on other antibacterial compounds have shown that they can induce membrane hyperpolarization, increase membrane fluidity, and cause conformational changes in membrane proteins, all of which contribute to membrane dysfunction. nih.gov While direct membrane disruption by 1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one itself is not extensively detailed, the mechanisms of structurally related compounds suggest this is a plausible pathway.

Table 1: In Vitro Antibacterial Activity of a Structurally Related Compound This table presents the antibacterial activity of 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one, a compound sharing the ethoxy-hydroxyphenyl moiety.

BacteriumTypeMinimum Inhibitory Concentration (MIC) (ppm)Inhibition Zone Diameter (mm)
Staphylococcus aureusGram-positive0.1511.27 ± 0.31
Staphylococcus epidermidisGram-positive0.1511.35 ± 0.39
Escherichia coliGram-negative0.1511.25 ± 0.33
Salmonella thypiGram-negative0.1511.05 ± 0.45
Data sourced from an in vitro evaluation of 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one. researchgate.net

In Vitro Antiproliferative Studies: Mechanistic Investigations

The metal-chelating properties of 3-hydroxypyridin-4-one derivatives are central to their investigation as potential antiproliferative agents. nih.gov Iron, in particular, is essential for cellular processes, and cancer cells often have an increased demand for it. Iron chelators can exert anticancer effects by sequestering iron, thereby inhibiting crucial iron-dependent enzymes and processes like DNA synthesis. researchgate.netnih.gov

In vitro studies on N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones, which are structurally analogous to this compound, have demonstrated moderate to strong antiproliferative activity against various cancer cell lines. nih.gov For example, derivatives with adamantyl groups showed selective activity at low micromolar concentrations against colon (HCT 116), lung (H 460), and breast (MCF-7) carcinoma cell lines. nih.gov The mechanism in some cases involves changes to the cell cycle, such as a reduction in the number of cells in the S phase and an increase in the G0/G1 or G2/M phases. nih.gov The link between antiproliferative activity and metal chelation has been demonstrated directly; the activity of some thiazoline (B8809763) iron chelators was significantly reduced or eliminated when delivered to cell suspensions as a pre-formed 1:1 molar mixture with FeCl₃. nih.gov

Beyond simple iron deprivation, the chelation of iron within cancer cells can lead to a more complex mechanism involving the generation of reactive oxygen species (ROS). researchgate.net The iron complexes formed by these chelators can participate in the Fenton reaction, producing highly cytotoxic hydroxyl radicals that can damage tumor cells. researchgate.net This suggests that in some contexts, these chelators may function as prodrugs, becoming active only after binding to intracellular iron. researchgate.net

Table 2: In Vitro Antiproliferative Activity of N-Aryl-Substituted 3-Hydroxy-2-methylpyridin-4-one Derivatives This table shows the IC₅₀ values (µM) for compounds structurally related to this compound against various human cancer cell lines.

Compound (N-substituent)HCT 116 (Colon)H 460 (Lung)MCF-7 (Breast)K562 (Leukemia)
p-methoxyphenyl>100>100>10080
Adamantyl-110101010
Adamantyl-233310
Data adapted from a study on N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones. nih.gov

Molecular Interactions with Biological Targets: Hydrogen Bonding and Redox Modulation

The biological effects of this compound are dictated by its molecular interactions with various biological targets, primarily through hydrogen bonding and redox modulation. The hydroxypyridinone scaffold is a versatile motif for forming stable hydrogen bonds. nih.govacs.org The 2-pyridone group, a related structure, is known to form a characteristic and predictable R²₂(8) hydrogen bond motif, which plays a key role in directing molecular self-assembly. nih.govacs.org However, the hydrogen bonding patterns can change significantly based on the chemical environment. nih.gov Under acidic conditions, the pyridone ring can become protonated to form a hydroxypyridinium cation, leading to different hydrogen bonding networks that involve interactions between anionic and cationic species. nih.govacs.org These hydrogen bonds are crucial for the interaction of these molecules with the active sites of enzymes and other protein targets.

Redox modulation is another key aspect of the mechanism of action for hydroxypyridinone derivatives. Their ability to chelate metal ions like iron is intrinsically linked to redox activity. researchgate.net The resulting iron-chelator complexes can act as prooxidants by participating in redox cycling, which generates ROS and induces oxidative stress in cells. researchgate.netnih.gov This is a significant mechanism in their potential application as anticancer agents. nih.gov Conversely, by sequestering redox-active metal ions, these compounds can also act as antioxidants. For instance, the iron-chelating activity of 3-hydroxypyridin-4-ones has been suggested to be beneficial in conditions associated with neurodegeneration by potentially reducing oxidative damage caused by excess iron in the brain. nih.gov This dual potential for both prooxidant and antioxidant activity highlights the complexity of their redox modulation, which is highly dependent on the specific biological context and the availability of metal ions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxypyridin 4 One Derivatives

Influence of the N-Substituent (e.g., Ethoxyphenyl Group) on Biological Activities and Chelating Properties

The substituent at the N-1 position of the pyridinone ring plays a pivotal role in defining the physicochemical properties and biological activities of 3-hydroxypyridin-4-one derivatives. This position is frequently modified to tune the molecule's lipophilicity, which in turn affects its ability to cross biological membranes and interact with cellular targets. nih.gov

Research into the cytotoxic effects of these compounds against HeLa cancer cells has demonstrated a clear structure-activity relationship linked to the N-substituent. A study synthesizing a series of 1-substituted-3-hydroxypyridin-4-ones found that increasing the hydrophobicity of the substituent generally leads to enhanced cytotoxic activity. nih.gov For instance, derivatives with larger alkyl side chains, such as a butyl group, were found to be more cytotoxic than those with smaller chains. nih.gov This is attributed to the fact that compounds with higher partition coefficients (Kpart), a measure of lipophilicity, can more readily penetrate cell membranes. nih.gov Conversely, introducing more polar groups, such as carboxyphenyl or N,N-dimethylethyl amide, at the N-1 position was shown to reduce cytotoxic activity. nih.gov

The nature of the N-substituent also impacts the antibacterial properties of these chelators. In one study, various fluorophores were coupled to 3-hydroxy-4-pyridinone (3,4-HPO) ligands, and it was found that the substituents on the nitrogen atom of the fluorophore had a significant effect on the resulting antibacterial activity. nih.gov This highlights the versatility of the N-1 position as a point for strategic modification to modulate different biological endpoints.

The following table illustrates the relationship between the N-substituent, lipophilicity, and cytotoxicity in a series of 3-hydroxypyridin-4-one derivatives.

Table 1: Effect of N-Substituent on Lipophilicity and Cytotoxicity

Compound ID N-Substituent (R) Partition Coefficient (Kpart) Cytotoxicity IC50 (µM)
4e Butyl 5.02 30
4f N,N-dimethylethyl amide 0.10 700

Data sourced from a study on Hela cancer cells, demonstrating that higher lipophilicity (Kpart) correlates with lower IC50 values (higher cytotoxicity). nih.gov

Impact of Substitutions at Other Pyridinone Ring Positions (e.g., R2) on Enzyme Inhibition and Chelation

Modifications at other positions on the 3-hydroxypyridin-4-one ring, particularly at the C-2 (R2) and C-6 positions, are critical for tuning enzyme inhibitory activity and metal chelation affinity. The size, lipophilicity, and electronic nature of these substituents can dictate the molecule's interaction with the active sites of metalloenzymes and its affinity for metal ions like iron(III).

A study investigating the inhibition of the iron-containing metalloenzyme 5-lipoxygenase found that both the molecular dimensions and the lipophilicity of the R2 substituent have a critical impact. nih.gov Hydrophilic ligands featuring a bulky group at the R2 position tend to be weak inhibitors of the enzyme. nih.gov For example, a derivative with a large N-n-propylsuccinamido)methyl group at R2 showed minimal inhibition compared to the smaller, less hindered reference compound, deferiprone. nih.gov

Conversely, strategic substitutions at the C-2 position can significantly enhance iron chelation. The introduction of a 1'-hydroxyalkyl group at this position leads to a marked improvement in the pFe³⁺ value, which is a measure of the ligand's affinity for iron(III) at physiological pH. nih.gov This enhancement was found to be more pronounced with a hydroxyethyl (B10761427) substituent than a hydroxymethyl group. For instance, 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one demonstrated a pFe³⁺ value of 21.4, a significant increase compared to the pFe³⁺ of 19.4 for deferiprone, which has a simple methyl group at the C-2 position. nih.govdntb.gov.ua This suggests that the additional hydroxyl group can participate in coordinating the metal ion, thereby increasing the stability of the complex.

The following table summarizes the influence of C-2 substituents on both enzyme inhibition and iron chelation affinity.

Table 2: Effect of C-2 (R2) Substituent on Biological Properties

Compound R1 Substituent R2 Substituent R6 Substituent Biological Effect Finding
Deferiprone Methyl Methyl Methyl 5-Lipoxygenase Inhibition Caused 40% inhibition
Compound 22b Methyl (4'-N-n-propylsuccinamido)methyl Methyl 5-Lipoxygenase Inhibition Caused only 2% inhibition nih.gov
Deferiprone Methyl Methyl Methyl Iron Chelation (pFe³⁺) 19.4 nih.gov

| Derivative | Ethyl | (1'-hydroxyethyl) | H | Iron Chelation (pFe³⁺) | 21.4 nih.gov |

Correlation of Molecular Descriptors (e.g., Lipophilicity/LogP) with Biological Efficacy

Lipophilicity is a fundamental molecular descriptor that profoundly influences the pharmacokinetic and pharmacodynamic profile of drug candidates. nih.gov For 3-hydroxypyridin-4-one derivatives, a strong correlation exists between lipophilicity, often expressed as the partition coefficient (LogP or Kpart), and biological efficacy, particularly for activities that require cell penetration, such as cytotoxicity. nih.gov

Neutral at physiological pH and possessing low molecular weights, 3-hydroxypyridin-4-ones are generally well-suited to cross cellular membranes. nih.gov Increasing their lipophilicity through strategic substitution can enhance this ability. Research has explicitly shown that derivatives with higher partition coefficients are more hydrophobic, allowing them to enter cells more easily and exhibit greater cytotoxic activity. nih.gov This direct relationship underscores the importance of balancing lipophilicity to achieve desired biological effects without introducing unfavorable properties.

The impact of lipophilicity extends to enzyme inhibition as well. Studies on 5-lipoxygenase inhibitors from this class have confirmed that lipophilicity, in conjunction with molecular size, is a critical determinant of inhibitory potential. nih.gov This suggests that for a compound to be an effective inhibitor, it must possess an optimal level of lipophilicity to partition into the correct cellular compartment and effectively bind to the enzyme's active site.

The table below provides a clear example of the correlation between the experimentally determined partition coefficient and the cytotoxic efficacy against HeLa cancer cells for a series of 1-substituted-3-hydroxypyridin-4-ones.

Table 3: Correlation of Partition Coefficient (Kpart) with Cytotoxic Efficacy (IC50)

Compound ID N-Substituent (R) Partition Coefficient (Kpart) Cytotoxicity IC50 (µM)
4a Phenyl 1.04 100
4b 4-Methylphenyl 3.16 60
4c 4-Methoxyphenyl 1.14 90
4d Methyl 0.25 600
4e Butyl 5.02 30

Data sourced from a study on Hela cancer cells. A higher Kpart value indicates greater lipophilicity, which correlates with a lower IC50 value (greater cytotoxicity). nih.gov

Strategies for Optimizing Potency, Selectivity, and Chelation Affinity through Structural Modifications

The optimization of 3-hydroxypyridin-4-one derivatives into potent and selective therapeutic agents involves several well-defined strategies focused on structural modification. These strategies aim to enhance the molecule's interaction with its biological target while fine-tuning its physicochemical properties. nih.gov

One of the most effective strategies for improving metal chelation affinity is to increase the denticity of the ligand. mdpi.com This involves linking multiple bidentate 3-hydroxypyridin-4-one units to a central scaffold, creating hexadentate or other polydentate ligands. rsc.orgresearchgate.net These multidentate structures can form highly stable 1:1 complexes with metal ions like iron(III), a phenomenon driven by the chelate effect. researchgate.netnih.gov This approach significantly boosts the iron-scavenging potential compared to the parent bidentate chelators. rsc.org

For enhancing enzyme inhibition or modifying biological activity, more subtle structural alterations are employed. Aromatization of the pyridone ring through O-alkylation has been successfully used to increase the inhibitory activity against PIM-1 kinase. tandfonline.com This modification alters the electronic configuration and conformation of the molecule, potentially leading to a better fit within the enzyme's active site. tandfonline.com

Specific functional group additions are also a key optimization tool. As previously discussed, introducing a 1'-hydroxyalkyl group at the C-2 position dramatically increases the pFe³⁺ value, thereby optimizing the ligand for iron chelation. nih.govdntb.gov.ua This strategy creates novel iron chelators with significantly enhanced affinity. nih.gov Furthermore, structural simplification, which involves truncating unnecessary chemical groups, can be a powerful strategy to improve pharmacokinetic profiles and reduce molecular complexity while retaining potent activity. scienceopen.com

Conformational Analysis and its Relationship to Bioactivity

The three-dimensional conformation of a 3-hydroxypyridin-4-one derivative is a critical factor governing its biological activity. The specific spatial arrangement of the chelating oxygen atoms, the pyridinone ring, and its various substituents determines how the molecule can interact with the binding pockets of enzymes or other biological targets.

Molecular modeling and docking studies are essential tools for understanding these relationships. For instance, a docking study of a 3-hydroxypyridin-4-one derivative designed as a catechol-O-methyltransferase (COMT) inhibitor revealed that the molecule could adopt an orientation similar to a known inhibitor within the active site. nih.gov The study showed that the 3-hydroxypyridin-4-one system was correctly positioned to coordinate with the essential Mg²⁺ ion, while the 1-benzyl side chain projected towards the enzyme's exterior, engaging in van der Waals interactions. nih.gov This demonstrates how the molecule's conformation facilitates the necessary polar and non-polar interactions for inhibition.

The steric bulk and orientation of substituents can have a profound impact on bioactivity by influencing the molecule's preferred conformation. In studies of related heterocyclic ligands, introducing a bulky group at a specific position can lead to a dramatic decrease in receptor affinity, potentially by forcing the molecule into a conformation that is unfavorable for binding. arizona.edu The bioactive conformation is often a low-energy state that properly orients the key pharmacophoric groups. arizona.edu Understanding the preferred conformations, often stabilized by intramolecular hydrogen bonds, is therefore essential for the rational design of potent and selective agents. nih.gov

Computational and Theoretical Chemistry Applications in 3 Hydroxypyridin 4 One Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.comespublisher.com DFT has been widely applied to study 3-hydroxypyridin-one derivatives to understand their structural properties, vibrational frequencies, and electronic characteristics. nih.govuzh.chresearchgate.net

In studies on related compounds, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G**, have successfully predicted molecular geometries that align well with experimental data from X-ray crystallography. mdpi.comniscpr.res.in These calculations help confirm the stability of the molecular structures, indicated by the absence of imaginary vibrational frequencies, confirming them as true energy minima on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgpku.edu.cn The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are critical parameters for determining a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities. wikipedia.orgpku.edu.cnyoutube.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

For 3-hydroxypyridin-4-one derivatives, FMO analysis has been used to predict their reactivity. For instance, in a study of 3-hydroxypyridine-4-one benzyl (B1604629) hydrazide derivatives, DFT analysis was used to compare compounds with varying anti-tyrosinase activity. nih.gov The HOMO was typically found on the 3-hydroxypyridin-4-one ring, indicating its role as the primary electron-donating region, while the LUMO was located on other parts of the molecule. nih.gov The HOMO-LUMO energy gap is a key parameter calculated in these studies to correlate with the molecule's observed biological activity. nih.gov

Table 1: Example Frontier Molecular Orbital Data for 3-Hydroxypyridin-4-one Derivatives

This table illustrates typical data obtained from FMO analysis of HPO derivatives, showing the correlation between electronic properties and biological activity. Data is hypothetical and for illustrative purposes based on findings for related structures.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Observed Activity
HPO-Derivative A (High Activity)-6.10-3.252.85High
HPO-Derivative B (Low Activity)-6.54-3.123.42Low

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a localized picture of chemical bonds and lone pairs, offering insights into intramolecular and intermolecular interactions that stabilize the molecule. niscpr.res.in Key information derived from NBO analysis includes charge transfer interactions, hyperconjugative effects, and the energies associated with these interactions (stabilization energy, E(2)). niscpr.res.in

Molecular Docking Simulations: Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbiochemtech.com It is widely used in drug design to understand how potential drugs interact with their biological targets at the molecular level. The output includes a docking score, which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose, which shows the specific interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

In the context of 3-hydroxypyridin-4-one derivatives, molecular docking has been instrumental in studying their potential as enzyme inhibitors. Studies have successfully docked HPO derivatives into the active sites of enzymes like tyrosinase and HIV-1 integrase. nih.govnih.govnih.gov For example, in a study on new 3-hydroxypyridin-4-one derivatives as tyrosinase inhibitors, docking results revealed that the most active compound (6b) fit well into the enzyme's binding pocket, interacting with key amino acid residues. nih.gov In contrast, less active compounds were found to orient differently and failed to interact with these critical residues, explaining their weaker biological activity. nih.gov

Table 2: Example Molecular Docking Results for HPO Derivatives Against an Enzyme Target

This table shows representative docking scores and key interacting residues for different HPO derivatives, demonstrating how docking can rationalize structure-activity relationships.

Compound DerivativeDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
HPO-Derivative 6b-8.5HIS259, HIS263, SER2823
HPO-Derivative 6a-6.2GLU317, GLN481
Kojic Acid (Control)-5.9HIS263, MET2802

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability in Solution

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational changes, flexibility, and stability of the protein-ligand complex in a simulated biological environment (e.g., in water). nih.govdoaj.org

MD simulations are often performed after docking to validate the predicted binding pose and assess its stability. nih.govnih.gov Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov For 3-hydroxypyridin-4-one derivatives, MD simulations have been used to confirm the stability of the docked poses within the tyrosinase active site, reinforcing the docking predictions. nih.gov

In Silico Pharmacological Screening and Lead Optimization

In silico pharmacological screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. doaj.orgnih.gov This approach significantly accelerates the initial phase of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing. nih.gov The process often combines pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, with molecular docking. nih.gov

For the 3-hydroxypyridin-4-one scaffold, virtual screening can be used to explore vast chemical databases to find novel derivatives with potentially enhanced activity or improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov By starting with a known active HPO derivative, a pharmacophore model can be built and used to filter databases for compounds that match the required steric and electronic features, leading to the identification of new lead compounds. mdpi.comresearchgate.net

Quantum Chemical Approaches to Mechanistic Elucidation

Quantum chemical methods, including DFT, are not only used to predict static properties but also to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and understand the step-by-step process of bond breaking and formation.

For 3-hydroxypyridin-4-one derivatives, these methods could be applied to understand their mechanism of action at a quantum level. For example, in their role as antioxidants, quantum chemistry could model the hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms responsible for their radical scavenging activity. By calculating properties like bond dissociation enthalpy (BDE), researchers can predict which hydroxyl group is most likely to donate a hydrogen atom to neutralize a free radical. Such studies provide a fundamental understanding of why these compounds are effective and can guide the design of next-generation antioxidants with superior efficacy.

Future Directions and Emerging Research Avenues for 1 4 Ethoxyphenyl 3 Hydroxypyridin 4 One

Development of Novel and More Efficient Synthetic Pathways and Advanced Derivatization

The future development of 1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one hinges on the creation of more efficient and versatile synthetic methodologies. Current syntheses often begin from commercially available starting materials like maltol (B134687), which can be converted to the pyridinone ring. researchgate.netresearchgate.netresearchgate.net A common strategy involves a multi-step process: protection of the 3-hydroxyl group (e.g., benzylation), reaction with a primary amine to form the pyridinone ring, and subsequent deprotection. researchgate.net Single-step methods, reacting maltol directly with a primary amine in an acidified solvent at high temperatures, offer a more direct route. researchgate.netresearchgate.net

However, to expand the chemical space and generate diverse libraries of analogs, more advanced and site-selective functionalization techniques are required. nih.govresearchgate.net Future research will likely focus on:

C-H Bond Functionalization: Transition-metal-catalyzed C-H activation presents a powerful tool for directly introducing various functional groups onto the pyridinone core, bypassing the need for pre-functionalized starting materials. researchgate.net This allows for late-stage diversification, which is highly valuable in drug discovery.

Novel Cyclization Strategies: De novo synthesis methods, such as the "anti-Wacker"-type cyclization, offer regioselective routes to polysubstituted 3-hydroxypyridines from simple precursors like amino acids and propargyl alcohols. mdpi.com Such innovative cyclizations can provide access to novel scaffolds that are difficult to obtain through traditional methods.

Advanced Derivatization: The pyridinone scaffold offers multiple positions for derivatization (N1, C2, C5, C6), each capable of modulating the compound's physicochemical and biological properties. nih.gov Future efforts will explore the introduction of diverse substituents to enhance target specificity, improve pharmacokinetic profiles, or attach imaging moieties. For instance, introducing a 1'-hydroxyalkyl group at the C2-position has been shown to significantly increase the affinity for iron(III). nih.gov

These advanced synthetic approaches will be crucial for generating a wide array of derivatives, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds for specific applications. nih.gov

Exploration of Coordination with Diverse Metal Cations in Complex Biological Environments

While the iron-chelating ability of 3-hydroxypyridin-4-ones is well-established, their interaction with other biologically relevant metal cations is a burgeoning area of research. nih.govnih.gov These compounds are effective bidentate ligands, forming stable complexes with various hard metal ions at physiological pH. nih.govmdpi.com The exploration of their coordination chemistry beyond iron is critical for understanding their full biological activity profile and for developing new therapeutic and diagnostic agents.

Future research will focus on the interaction of this compound and its derivatives with a range of metal ions, including:

Essential Metals: Investigating the coordination with essential metals like copper (Cu²⁺) and zinc (Zn²⁺) is vital. nih.govnih.gov As many enzymes rely on these metals as cofactors, understanding how these chelators interact with them is crucial for predicting potential off-target effects and for designing inhibitors for metalloenzymes. nih.govnih.gov Studies have shown that 3,4-HOPOs can form stable complexes with Cu(II), which could be relevant in biological systems where metal ion competition occurs. nih.gov

Toxic Metals: The high affinity for hard metal ions suggests potential applications in the decorporation of toxic metals like aluminum (Al³⁺) and actinides. nih.govmdpi.com

Diagnostic and Therapeutic Radionuclides: A particularly promising avenue is the use of HOPO derivatives as chelators for radiometals in targeted radiopharmaceuticals. mdpi.comresearchgate.net By attaching multiple HOPO units to a backbone (e.g., creating hexadentate ligands), highly stable complexes can be formed with diagnostic (e.g., Gallium-68) or therapeutic radionuclides. mdpi.com These complexes can then be conjugated to targeting vectors like peptides or antibodies to deliver radiation specifically to diseased tissues.

The study of these metal complexes in intricate biological media, considering competition with endogenous ligands and other metal ions, will be essential for translating these findings into clinical applications. nih.gov

Table 1: Metal Cations of Interest for Coordination with 3-Hydroxypyridin-4-one Derivatives

Metal CationBiological/Medical RelevanceResearch Focus
Iron (Fe³⁺)Treatment of iron overload diseases, ferroptosis modulationEnhancing affinity and specificity
Copper (Cu²⁺)Metalloenzyme inhibition, potential off-target effectsUnderstanding competitive binding, therapeutic potential
Zinc (Zn²⁺)Metalloenzyme inhibition (e.g., HDACs), neurobiologyDesigning selective enzyme inhibitors
Aluminum (Al³⁺)Treatment of aluminum toxicityDevelopment of effective decorporation agents
Gallium (Ga³⁺/⁶⁸Ga)Medical imaging (PET)Design of stable bifunctional chelators for diagnostics
Lanthanides (e.g., Gd³⁺)Medical imaging (MRI)Development of contrast agents
Actinides (e.g., Th⁴⁺)Decorporation of radioactive contaminants, Targeted Alpha TherapyDesign of highly stable and selective chelators
Ruthenium (Ru²⁺/³⁺)Anticancer therapyDevelopment of metallodrugs with novel mechanisms

Identification and Validation of Additional Molecular Targets and Biological Pathways

The metal-binding capability of this compound provides a mechanism to interact with a variety of biological targets beyond simple metal sequestration. This opens up therapeutic possibilities for a range of diseases. nih.govnih.gov

Emerging research is identifying novel molecular targets and pathways, including:

Metalloenzyme Inhibition: Many enzymes critical to disease pathogenesis contain metal ions in their active sites. nih.gov The ability of HOPOs to chelate these ions makes them attractive candidates for enzyme inhibitors.

Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) production and has been linked to neurodegenerative diseases and hyperpigmentation. nih.govnih.gov HOPO derivatives have been shown to inhibit tyrosinase, with some analogs exhibiting potent activity. nih.govresearchgate.netnih.gov

Histone Deacetylases (HDACs): These zinc-dependent enzymes are major targets in cancer therapy. nih.gov The 3-hydroxypyridin-2-thione scaffold, structurally related to HOPOs, has been identified as a novel zinc-binding group for selective HDAC inhibition. researchgate.net This suggests that the HOPO scaffold could be adapted for this purpose.

Modulation of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govnih.gov Given their iron-chelating properties, HOPO derivatives are being investigated as ferroptosis inhibitors. nih.gov Recent studies have shown that novel 3-hydroxypyridin-4(1H)-one derivatives can act as effective ferroptosis inhibitors, offering a potential therapeutic strategy for conditions like acute kidney injury. nih.govfrontiersin.org This pathway is distinct from simple iron removal and involves the modulation of reactive oxygen species (ROS) and cellular iron metabolism. nih.govnih.gov

Future work will involve systematic screening of this compound analogs against panels of metalloenzymes and cellular pathways to identify new lead compounds and validate these novel mechanisms of action.

Integration of Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computer-aided drug design (CADD) is becoming an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. mdpi.com For the this compound scaffold, integrating advanced computational methodologies is a key future direction.

These methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is used to understand the binding mode of HOPO derivatives in the active sites of enzymes like tyrosinase, revealing key interactions that contribute to inhibitory activity. nih.govbenthamdirect.com These insights are crucial for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes. nih.gov This can help refine the static picture provided by molecular docking and give a more accurate representation of the interactions in a biological environment.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.comnih.gov For HOPO derivatives, QSAR studies have been used to identify the key structural parameters (e.g., topological descriptors) that govern their antimicrobial activity, providing a predictive framework for designing new analogs with enhanced potency. mdpi.comnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. actascientific.com This model can then be used to virtually screen large compound libraries to find new potential hits.

By combining these computational approaches, researchers can build robust predictive models to guide the synthesis of new derivatives, prioritize experimental testing, and accelerate the journey from initial hit to optimized lead compound. nih.govmdpi.com

Rational Design of Analogs with Enhanced Specificity for Targeted Research Applications

The ultimate goal of future research is the rational design of this compound analogs with tailored properties for specific applications. nih.govresearchgate.net This involves a deep understanding of the structure-activity relationships (SAR) to modulate physicochemical properties, target affinity, and selectivity. nih.gov

Key strategies in the rational design of new analogs include:

Tuning Lipophilicity and Bioavailability: The substituents on the pyridinone ring, particularly at the N1 position, have a profound influence on properties like the partition coefficient, which in turn affects absorption, distribution, and cell permeability. researchgate.net By strategically modifying these substituents, analogs can be designed for oral bioavailability or to cross the blood-brain barrier.

Enhancing Metal Affinity and Selectivity: Modifications to the pyridinone core can significantly impact metal binding. For example, introducing substituents at the C2 position can increase the pFe³⁺ value, a measure of iron chelation efficacy under physiological conditions. nih.gov Further research will aim to design ligands with high selectivity for a specific target metal ion over others to minimize off-target effects.

Developing Multidentate and Hybrid Molecules:

Polydentate Ligands: Increasing the denticity of the chelator by linking multiple HOPO units to a scaffold creates ligands (e.g., hexadentate) that form highly stable 1:1 complexes with metal ions. kcl.ac.ukresearchgate.net This is particularly important for applications in radiopharmaceuticals where high in vivo complex stability is required. mdpi.com

Hybrid Molecules: A multitarget approach involves creating hybrid molecules where the HOPO chelating unit is combined with another pharmacophore. nih.govresearchgate.net This strategy aims to create a single molecule that can interact with multiple biological targets, which can be advantageous for treating complex diseases.

Through these rational design approaches, the versatile 3-hydroxypyridin-4-one scaffold can be optimized to generate a new generation of highly specific and effective agents for a wide range of diagnostic and therapeutic challenges. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.